4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol
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Description
The compound “4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol” is a complex organic molecule. It has a molecular weight of 340.6 . The compound is solid in its physical form . The IUPAC name for this compound is 4-bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}-6-methoxyphenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11BrClNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-8,18H,1H3/b17-8+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 340.6 . It is a solid in its physical form .Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word for this compound is "Warning" . Hazard statements associated with this compound include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.
Properties
IUPAC Name |
4-bromo-2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O2/c1-24-17-10-14(19)9-13(18(17)23)12-21-5-7-22(8-6-21)16-4-2-3-15(20)11-16/h2-4,9-11,23H,5-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIFYNWXDDZTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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